
Phosphonic acid, isodecyl phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, isodecyl phenyl ester is an organic compound that belongs to the class of phosphonic acid esters. These compounds are characterized by the presence of a phosphonic acid group (P(=O)(OH)2) esterified with an alcohol. Phosphonic acid esters are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
準備方法
The synthesis of phosphonic acid esters, including phosphonic acid, isodecyl phenyl ester, can be achieved through several methods. The most common synthetic routes include the Michaelis–Arbuzov reaction, catalytic cross-coupling reactions, and Mannich-type condensation .
Michaelis–Arbuzov Reaction: This reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate ester.
Catalytic Cross-Coupling Reactions: These reactions typically involve the use of palladium or nickel catalysts to couple phosphonic acid derivatives with aryl or alkyl halides.
Mannich-Type Condensation: This method involves the condensation of a phosphonic acid derivative with an aldehyde and an amine.
Industrial production methods often involve the optimization of these reactions to achieve high yields and purity. For example, the use of specific catalysts and reaction conditions can significantly enhance the efficiency of the Michaelis–Arbuzov reaction .
化学反応の分析
Phosphonic acid, isodecyl phenyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: The ester can be oxidized to form phosphonic acids. Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reduction of phosphonic acid esters can lead to the formation of phosphines. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphines .
科学的研究の応用
Phosphonic acid, isodecyl phenyl ester has a wide range of applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and phosphonic acids.
Biology: Phosphonic acid esters are studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Medicine: These compounds are investigated for their potential use in drug development, particularly as antiviral and anticancer agents.
Industry: Phosphonic acid esters are used as flame retardants, plasticizers, and stabilizers in polymer production.
作用機序
The mechanism of action of phosphonic acid, isodecyl phenyl ester involves its interaction with specific molecular targets and pathways . For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Phosphonic acid, isodecyl phenyl ester can be compared with other similar compounds such as phosphonic acid, diphenyl ester and phosphonic acid, isodecyl methyl ester .
Phosphonic Acid, Diphenyl Ester: This compound has two phenyl groups attached to the phosphonic acid, making it more hydrophobic compared to this compound.
Phosphonic Acid, Isodecyl Methyl Ester: This compound has a methyl group instead of a phenyl group, which can affect its reactivity and solubility.
The uniqueness of this compound lies in its specific ester group, which can influence its chemical properties and applications.
特性
CAS番号 |
68311-09-1 |
|---|---|
分子式 |
C16H26O3P+ |
分子量 |
297.35 g/mol |
IUPAC名 |
8-methylnonoxy-oxo-phenoxyphosphanium |
InChI |
InChI=1S/C16H26O3P/c1-15(2)11-7-4-3-5-10-14-18-20(17)19-16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3/q+1 |
InChIキー |
UTHJXPXXTSTCSJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCO[P+](=O)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



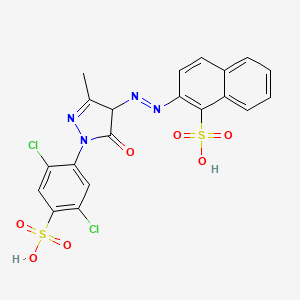
![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B13764056.png)
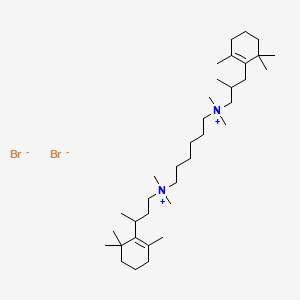

![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)
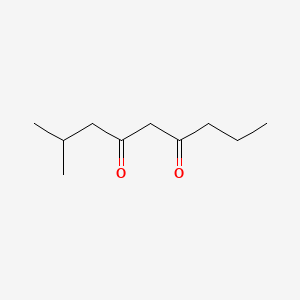

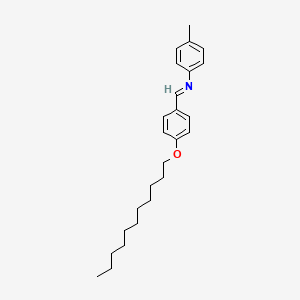
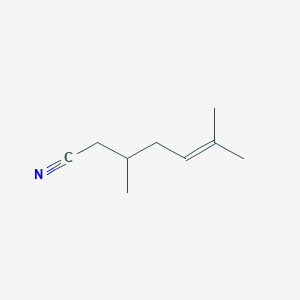
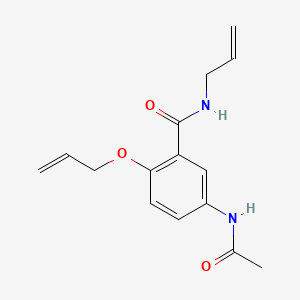

![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
